Cas no 2111476-46-9 (Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate)

Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a versatile organic compound, featuring a unique 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate core. It exhibits excellent solubility and stability, making it ideal for a wide range of synthetic applications. This compound's distinct structural features enable it to participate in various chemical reactions, including condensation and cyclization, thereby providing researchers with a valuable tool for constructing complex organic molecules.
Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate structure
2111476-46-9 structure
Product Name:Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
CAS No:2111476-46-9
MF:C9H7FN2O2
MW:194.162485361099
CID:6794295
PubChem ID:162420992
Update Time:2025-10-17

Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
    • 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%
    • 8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester
    • 2111476-46-9
    • MFCD34168924
    • Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
    • Inchi: 1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-6(10)3-2-4-12(7)8/h2-5H,1H3
    • InChI Key: ZZAVHLOXDKAUAF-UHFFFAOYSA-N
    • SMILES: FC1=CC=CN2C(C(=O)OC)=CN=C21

Computed Properties

  • Exact Mass: 194.04915563g/mol
  • Monoisotopic Mass: 194.04915563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.6Ų

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SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY373783-1g
Methyl 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylate
2111476-46-9 ≥95%
1g
¥10800.00 2025-04-16
abcr
AB573055-1g
8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%; .
2111476-46-9 95%
1g
€750.40 2024-08-02

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Additional information on Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Methyl 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2111476-46-9): A Comprehensive Overview

Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2111476-46-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The molecular structure of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate consists of a fused imidazole and pyridine ring system, with a fluorine atom at the 8-position and a methyl ester group at the 3-position. The presence of the fluorine atom is particularly noteworthy as it can significantly influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and binding affinity to target proteins.

Recent studies have highlighted the potential of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate has shown promise in cancer research. A preclinical study conducted by a team at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The antiproliferative effects are attributed to its ability to induce apoptosis through the activation of caspase-dependent pathways.

The neuroprotective potential of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate has also been explored in several studies. Research published in the Journal of Neurochemistry indicated that this compound can protect neurons from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that it may have therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic profile of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been extensively studied to optimize its use in drug development. In vivo studies in animal models have shown that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The half-life of the compound is moderate, allowing for once-daily dosing regimens in clinical settings.

To further enhance its therapeutic potential, researchers are investigating various prodrug strategies to improve the solubility and stability of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate. One approach involves the synthesis of water-soluble prodrugs that can be converted into the active form by enzymatic cleavage in vivo. This strategy aims to enhance the compound's bioavailability and reduce its potential side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for larger-scale clinical trials to assess its potential as a novel therapeutic agent.

In conclusion, Methyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 2111476-46-9) represents a promising candidate for drug development due to its multifaceted biological activities and favorable pharmacokinetic properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, making it an exciting area of focus for both academic researchers and pharmaceutical companies.

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(CAS:2111476-46-9)
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Quantity:1g
Price ($):1354
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